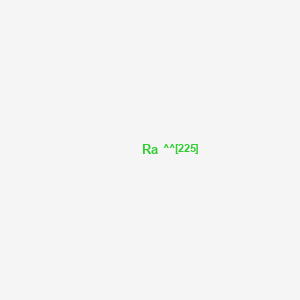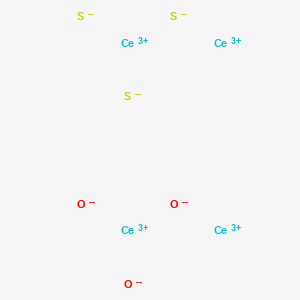
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide (TCHMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TCHMA is a water-soluble monomer that is used in the synthesis of various polymers and copolymers. It has been extensively studied for its potential applications in the fields of biomedicine and materials science.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not well understood. However, it is believed that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can undergo hydrolysis in the presence of water to form trichloroethanol and methacrylic acid. The resulting methacrylic acid can then undergo polymerization to form various polymers and copolymers.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide have not been extensively studied. However, studies have shown that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not toxic to cells and can be used in the synthesis of biocompatible materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its water solubility, which makes it easy to handle and use in lab experiments. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can also be easily polymerized to form various polymers and copolymers. However, one limitation of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its reactivity with water, which can make it difficult to store and handle.
Direcciones Futuras
There are numerous future directions for the study of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide. One potential area of research is the development of new hydrogels for drug delivery and tissue engineering. Another potential area of research is the synthesis of new copolymers with unique properties for use in the development of new materials. Additionally, the mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide could be further studied to better understand its potential applications in various fields.
Métodos De Síntesis
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with trichloroethanol in the presence of a base catalyst. The resulting product is a colorless liquid that can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has been studied extensively for its potential applications in the fields of biomedicine and materials science. It has been used in the synthesis of hydrogels, which have been investigated for their potential use in drug delivery and tissue engineering. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has also been used in the synthesis of copolymers, which have been studied for their potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
14825-93-5 |
|---|---|
Nombre del producto |
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide |
Fórmula molecular |
C6H8Cl3NO2 |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-3(2)4(11)10-5(12)6(7,8)9/h5,12H,1H2,2H3,(H,10,11) |
Clave InChI |
HYIOVDDWOCTHOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
Otros números CAS |
14825-93-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















